molecular formula C16H14N4 B186305 5,11-Dimethyl-5,11-dihydroquinoxalino[2,3-b]quinoxaline CAS No. 15805-70-6

5,11-Dimethyl-5,11-dihydroquinoxalino[2,3-b]quinoxaline

Cat. No.: B186305
CAS No.: 15805-70-6
M. Wt: 262.31 g/mol
InChI Key: RYZFRRXCDGPRSD-UHFFFAOYSA-N
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Description

5,11-Dimethyl-5,11-dihydroquinoxalino[2,3-b]quinoxaline is a heterocyclic compound with the molecular formula C16H14N4. It is known for its unique structure, which consists of fused quinoxaline rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,11-dimethyl-5,11-dihydroquinoxalino[2,3-b]quinoxaline typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of o-phenylenediamine with a diketone, followed by cyclization to form the quinoxaline core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5,11-Dimethyl-5,11-dihydroquinoxalino[2,3-b]quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives, which can have different functional groups attached to the core structure. These derivatives can exhibit diverse chemical and physical properties .

Scientific Research Applications

5,11-Dimethyl-5,11-dihydroquinoxalino[2,3-b]quinoxaline has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,11-dimethyl-5,11-dihydroquinoxalino[2,3-b]quinoxaline involves its interaction with specific molecular targets. It can modulate various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 5,12-Dihydroquinoxalino[2,3-b]quinoxaline
  • Quinoxalino[2,3-b]quinoxaline, 5,12-dihydro-

Uniqueness

5,11-Dimethyl-5,11-dihydroquinoxalino[2,3-b]quinoxaline is unique due to the presence of methyl groups at the 5 and 11 positions, which can influence its chemical reactivity and biological activity. This structural modification can lead to differences in its physical and chemical properties compared to similar compounds .

Properties

IUPAC Name

6,12-dimethylquinoxalino[2,3-b]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4/c1-19-13-9-5-3-7-11(13)18-16-15(19)17-12-8-4-6-10-14(12)20(16)2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYZFRRXCDGPRSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C3C1=NC4=CC=CC=C4N3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80299859
Record name 5,11-dimethyl-5,11-dihydroquinoxalino[2,3-b]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80299859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15805-70-6
Record name NSC133353
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133353
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,11-dimethyl-5,11-dihydroquinoxalino[2,3-b]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80299859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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